N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and bithiophene moieties in its structure makes it an interesting subject for research due to the potential electronic and photophysical properties.
Mechanism of Action
Target of Action
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)furan-2-carboxamide is a furan derivative . Furan derivatives have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They are known to interact with their targets, leading to various changes that contribute to their therapeutic efficacy .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Furan derivatives are known to have various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
It’s known that environmental factors can influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with a bithiophene derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The bithiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: Corresponding amine derivatives
Substitution: Various substituted bithiophene derivatives
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of furan and bithiophene moieties.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
- Carboxine
- Oxicarboxine
- Boscalid
Comparison
Compared to similar compounds, N-(2-{[2,3’-bithiophene]-5-yl}ethyl)furan-2-carboxamide is unique due to the presence of both furan and bithiophene moieties. This dual functionality enhances its electronic properties, making it more suitable for applications in organic electronics. Additionally, its potential biological activities make it a promising candidate for medicinal chemistry research .
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide is a complex organic compound that integrates both furan and bithiophene structures, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a furan ring linked to a bithiophene moiety through an ethyl group, which enhances its electronic properties and stability. The unique combination of these structural elements contributes to its potential therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₃N₁O₂S₂ |
Molecular Weight | 303.4 g/mol |
CAS Number | 2097915-51-8 |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that derivatives of bithiophenes possess significant antiproliferative effects against various bacterial and fungal strains.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against several pathogens, demonstrating minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial activity comparable to established antibiotics .
- Mechanism of Action : The antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. In vitro assays indicated that it interferes with DNA synthesis in bacteria, which is crucial for their replication .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, revealing significant cytotoxic effects against different cancer cell lines.
Research Findings
- Cytotoxicity Assays : In vitro cytotoxicity tests showed that the compound induced apoptosis in cancer cells with IC50 values ranging from 10 to 30 µM, indicating strong antiproliferative activity . The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression.
- Selectivity : Notably, the compound exhibited selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index for further development as an anticancer agent .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Broad-spectrum (MIC: 5-20 µg/mL) | Disruption of cell membranes; DNA inhibition |
Anticancer | Cytotoxic (IC50: 10-30 µM) | Induction of apoptosis; cell cycle arrest |
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(13-2-1-8-18-13)16-7-5-12-3-4-14(20-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOIGOMHUFSNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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